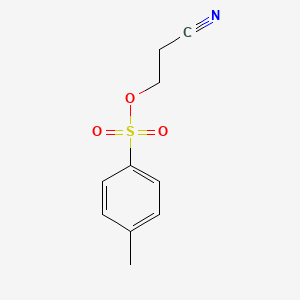

2-Cyanoethyl 4-methylbenzenesulfonate

Description

2-Cyanoethyl 4-methylbenzenesulfonate is a sulfonate ester featuring a cyanoethyl group attached to the sulfonyloxy moiety of 4-methylbenzenesulfonic acid. The cyanoethyl group likely influences its electronic properties and solubility, distinguishing it from other sulfonate derivatives .

Properties

IUPAC Name |

2-cyanoethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGDCDUZKXETSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282526 | |

| Record name | 2-cyanoethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34583-60-3 | |

| Record name | NSC26359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyanoethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Cyano-2-Fluorophenoxy)phenyl 4-Methylbenzenesulfonate

- Structural Differences: The presence of a fluorophenoxy substituent and an additional cyano group on the aromatic ring differentiates this compound from 2-cyanoethyl 4-methylbenzenesulfonate.

- Applications: Demonstrated herbicidal activity, attributed to the hydroquinone-derived scaffold and electron-withdrawing substituents (e.g., -CN, -F) that enhance bioactivity .

2-(2-Hydroxyethoxy)ethyl 4-Methylbenzenesulfonate

- Structural Differences: Contains a hydroxyethoxy chain instead of a cyanoethyl group, increasing hydrophilicity and hydrogen-bonding capacity.

- Physicochemical Properties: Higher solubility in polar solvents compared to cyanoethyl derivatives due to the hydroxyl group. Stability studies suggest sulfonate esters with ether linkages are prone to hydrolysis under acidic conditions, a trend that may extend to 2-cyanoethyl analogs .

- Synthesis: Synthesized via tosylation of diols, a method adaptable to 2-cyanoethyl derivatives if cyanoethanol is used as the starting alcohol .

2-Aminoanilinium 4-Methylbenzenesulfonate

- Structural Differences: An ionic sulfonate salt with an aminoanilinium cation, contrasting with the neutral ester structure of 2-cyanoethyl 4-methylbenzenesulfonate.

- Crystallography: Exhibits strong hydrogen-bonding networks in the solid state, a property less prominent in non-ionic sulfonate esters like 2-cyanoethyl derivatives .

Data Table: Key Comparative Features

*Molecular weights calculated based on standard atomic masses.

Research Findings and Implications

- Biological Activity: Fluorinated and cyanated sulfonates (e.g., ) show promise in agrochemical applications, suggesting 2-cyanoethyl 4-methylbenzenesulfonate could be explored as a herbicide or fungicide .

- Stability: Ether-linked sulfonates (e.g., 2-(2-hydroxyethoxy)ethyl derivatives) are susceptible to hydrolysis, whereas cyanoethyl groups might confer greater stability under basic conditions due to reduced electron density at the ester oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.